molecular formula C12H11NO B127614 (4-(Pyridin-2-YL)phenyl)methanol CAS No. 98061-39-3

(4-(Pyridin-2-YL)phenyl)methanol

Cat. No. B127614
CAS RN: 98061-39-3
M. Wt: 185.22 g/mol
InChI Key: BESAKUXOHCFPAA-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-YL)phenyl)methanol is a compound that features a pyridine ring attached to a phenyl group with a methanol substituent. This structure is significant in various chemical reactions and has been studied for its ability to act as a hydrogen donor and for its potential in forming complex molecules with interesting properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a derivative of (4-(Pyridin-2-YL)phenyl)methanol, α-pyridyl([2.2]paracyclophan-4-yl)-phenylmethanol, was synthesized through the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium or by reacting 4-benzoyl[2.2]paracyclophane with 2-pyridyllithium . This demonstrates the versatility of the pyridine and phenyl groups in forming complex structures.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, the structure of a complex formed by α-pyridyl([2.2]paracyclophan-4-yl)-phenylmethanol with Cu(II) chloride was studied, revealing details about the triaryl-substituted methanol's ability to undergo intramolecular cyclocondensation . Additionally, a theoretical study using Density Functional Theory (DFT) has been conducted on (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, which is structurally similar to (4-(Pyridin-2-YL)phenyl)methanol, to understand the active sites and molecular electrostatic potential map of the molecule .

Chemical Reactions Analysis

(4-(Pyridin-2-YL)phenyl)methanol and its derivatives have been shown to participate in various chemical reactions. For example, (2-pyridyl)phenyl methanol has been reported to act as a hydrogen donor in the reduction of nitro aromatic compounds and can engage in a domino process involving reduction and conjugate addition steps to form β-amino esters . The pyridine nucleus plays a crucial role in enabling this thermal reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to (4-(Pyridin-2-YL)phenyl)methanol have been studied, including their luminescent properties and behavior in different solvents. For instance, the compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, which contains a pyridine and a phenyl group, exhibits solvent-dependent polymorphism, crystallizing in different forms depending on the solvent used . This highlights the importance of solvent choice in the crystallization and properties of such compounds .

Scientific Research Applications

  • Enantioselective Synthesis :

    • (Şahin, Serencam, & Dertli, 2019) demonstrated the use of Lactobacillus paracasei BD101 for producing enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol. This study represents an advancement in asymmetric reduction studies of heteroaryl ketones, achieving high enantiomeric excess and yield at a gram scale.
  • Chemical Conversions and Reactivity :

    • Research by (Erenler & Biellmann, 2005) explored the conversion of 4-pyridyl propargylic alcohols to enones under mild conditions, revealing insights into the stereochemistry of protonation in such reactions.
    • (Giomi, Alfini, & Brandi, 2011) found that (2-pyridyl)phenyl methanol can act as a hydrogen donor for the reduction of nitro aromatic compounds, highlighting its potential in organic synthesis.
  • Antimicrobial Applications :

    • A study by (Kumar, Meenakshi, Kumar, & Kumar, 2012) synthesized derivatives of pyridin-4-yl methanones with significant antimicrobial activity, demonstrating the chemical's potential in medical applications.
  • Theoretical and Computational Studies :

    • (Trivedi, 2017) conducted a theoretical study using Density Functional Theory to understand the molecular structure and activity relationships of related compounds.
  • Biocatalysis and Microreaction Systems :

    • (Chen et al., 2021) developed an efficient synthesis method for S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a biocatalytic and microreaction approach, indicating potential for scalable green chemistry applications.
  • Spectroelectrochemical Analysis :

    • (Pięta et al., 2015) investigated pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers using surface enhanced Raman scattering, providing insights into the electrochemical properties of these compounds.
  • Catalytic Applications in Organic Synthesis :

    • (Kermagoret & Braunstein, 2008) synthesized nickel complexes with (pyridin-2-yl)methanol and demonstrated their application in the catalytic oligomerization of ethylene.
  • Corrosion Inhibition :

    • (Ma et al., 2017) explored the use of derivatives of (4-(Pyridin-2-YL)phenyl)methanol as corrosion inhibitors for mild steel in acidic environments, highlighting its potential in industrial applications.

properties

IUPAC Name

(4-pyridin-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESAKUXOHCFPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363913
Record name [4-(Pyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-2-YL)phenyl)methanol

CAS RN

98061-39-3
Record name [4-(Pyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Pyridinyl)benzaldehyde (2 gm, 11 mmole), and NaBH4 (0.42 gm, 11 mmole) were stirred at room temperature for 2 hr, ethanol was evaporated, residue dissolved in ethyl acetate washed with saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce white solid (1.5 gm, 75%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 4-(pyrid-2-yl)benzoic acid(1.01 g, 5.09 mmol) in tetrahydrofuran (15 mL) at 0° C. was added 1.0M lithium aluminum hydride in tetrahydrofuran (5.09 mL, 5.09 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and quenched by dropwise addition of water (0.25 mL), 4N aq. NaOH (0.25 mL), and water (0.75 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The residue was chromatographed (silica gel, 4-8% MeOH in CH2Cl2) to afford the title compound.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.09 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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